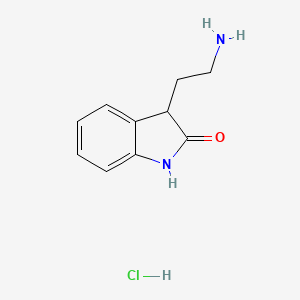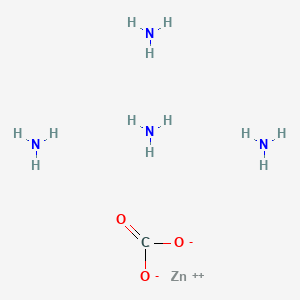
zinc;azane;carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
zinc;azane;carbonate is a coordination compound with the chemical formula CH12N4O3Zn. It is also known as tetraamminezinc(2+) carbonate. This compound is characterized by the presence of a zinc ion coordinated to four ammonia molecules and one carbonate ion. It is a specialty chemical used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;azane;carbonate typically involves the reaction of zinc salts with ammonia and carbonate sources. One common method is to dissolve zinc sulfate or zinc chloride in water, followed by the addition of ammonia to form the tetraamminezinc(2+) complex. The carbonate ion is then introduced by adding a carbonate salt, such as sodium carbonate or ammonium carbonate, to the solution. The reaction is usually carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and carbonate sources to a zinc salt solution, with careful control of reaction conditions to ensure high yield and purity. The product is then isolated by filtration, washed, and dried.
Análisis De Reacciones Químicas
Types of Reactions
zinc;azane;carbonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The zinc ion in the compound can participate in redox reactions, where it can be reduced to metallic zinc or oxidized to higher oxidation states.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or other amines, through ligand exchange reactions.
Decomposition Reactions: The compound can decompose upon heating, releasing ammonia and carbon dioxide and forming zinc oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various amines or water under mild conditions.
Decomposition: Heating the compound in an inert atmosphere or under vacuum can induce decomposition.
Major Products Formed
Oxidation-Reduction: Metallic zinc or zinc oxides.
Substitution: New coordination compounds with different ligands.
Decomposition: Zinc oxide, ammonia, and carbon dioxide.
Aplicaciones Científicas De Investigación
zinc;azane;carbonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of zinc;azane;carbonate involves the interaction of the zinc ion with various molecular targets. In biological systems, zinc ions can bind to proteins and enzymes, influencing their structure and function. The ammonia ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Zinc(2+), tetraammine-, (T-4)-, sulfate (11): Similar coordination structure but with a sulfate ion instead of a carbonate ion.
Zinc(2+), tetraammine-, (T-4)-, chloride (11): Contains chloride ions instead of carbonate ions.
Zinc(2+), tetraammine-, (T-4)-, nitrate (11): Contains nitrate ions instead of carbonate ions.
Uniqueness
zinc;azane;carbonate is unique due to the presence of the carbonate ion, which imparts specific properties such as solubility and reactivity. The carbonate ion can participate in additional reactions, such as forming carbonates with other metal ions, which is not possible with sulfate, chloride, or nitrate analogs.
Propiedades
Número CAS |
38714-47-5 |
|---|---|
Fórmula molecular |
CH12N4O3Zn |
Peso molecular |
193.5 g/mol |
Nombre IUPAC |
zinc;azane;carbonate |
InChI |
InChI=1S/CH2O3.4H3N.Zn/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H3;/q;;;;;+2/p-2 |
Clave InChI |
WBRIIVSCBYNWJT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
SMILES canónico |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
| 38714-47-5 | |
Descripción física |
Liquid |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



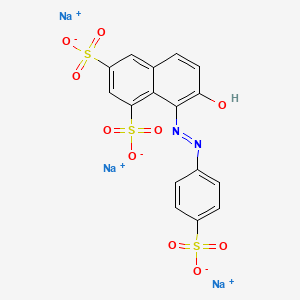
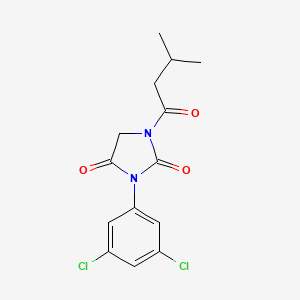

![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)
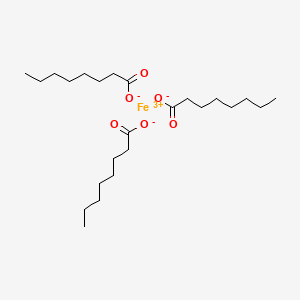
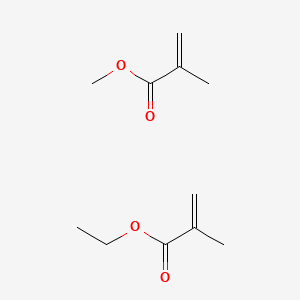

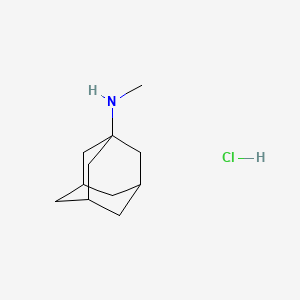

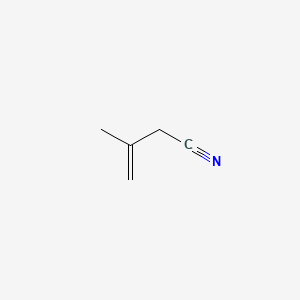
![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)
